(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2OS2/c1-2-8-19-13-9(17)4-3-5-10(13)22-15(19)18-14(20)11-6-7-12(16)21-11/h1,3-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIIXNPZLQFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, with the CAS number 896278-93-6, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor properties, interaction with cellular mechanisms, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 350.8 g/mol. The presence of chlorine and fluorine atoms in the structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antitumor Activity
Research indicates that thiophene derivatives, including compounds similar to this compound, exhibit significant antitumor activity. For instance, a related thiophene-2-carboxamide demonstrated potent cytotoxic effects against various human tumor cell lines at submicromolar concentrations. Specifically, it induced apoptosis in K562 chronic myelogenous leukemia cells through mechanisms involving caspase activation and mitochondrial dysfunction .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thiophene derivative | 2.5 | Apoptosis via caspase activation |
| (Z)-5-chloro-N-(4-fluoro...) | TBD | TBD |
The biological activity of (Z)-5-chloro-N-(4-fluoro...) is believed to involve several mechanisms:
- Caspase Activation : The compound may activate caspases, leading to programmed cell death.
- Mitochondrial Dysfunction : It could induce changes in mitochondrial membrane potential, contributing to apoptosis.
- Cell Cycle Arrest : Some studies suggest that thiophene derivatives can disrupt the cell cycle, leading to growth inhibition in cancer cells .
Structure-Activity Relationship (SAR)
The efficacy of thiophene derivatives often correlates with specific structural features:
- Chlorine and Fluorine Substituents : These halogen atoms can enhance lipophilicity and binding affinity to target proteins.
- Thiazole Moiety : The presence of thiazole rings is crucial for maintaining cytotoxic activity. Substitutions on these rings can significantly alter biological potency .
Case Studies
A notable study highlighted the effectiveness of a thiophene derivative in enhancing intracellular calcium dynamics in cardiomyocytes. This compound improved SERCA2a Ca transport activities, which are critical for cardiac function. It was observed that this enhancement could be beneficial in treating heart failure by improving calcium handling in cardiac cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Key Observations
Substituent Effects: The 4-fluoro group on the target compound’s benzo[d]thiazole ring enhances electron-withdrawing character compared to the 4-chloro analog in . Fluorine’s smaller size and higher electronegativity may improve metabolic stability and binding precision in biological targets .
Compound 8a () incorporates dual chloroacetamido groups, which may confer electrophilic reactivity (e.g., alkylation of nucleophilic sites) absent in the target compound .
Synthesis and Spectral Data: The target compound likely follows a synthesis route involving imine formation (similar to ’s 1,2,4-triazole derivatives), where IR spectroscopy would confirm the absence of C=O (~1660–1680 cm⁻¹) and presence of C=S (~1240–1255 cm⁻¹) stretching vibrations . In contrast, ’s 8a was synthesized via chloroacetyl chloride substitution, yielding a crystalline solid (mp reported) with distinct NMR profiles due to its cyano and chloroacetamido groups .
Biological Implications: The Z-configuration in the target and compounds may enforce planar geometry, optimizing interactions with flat binding pockets (e.g., kinase ATP sites). This contrasts with the E-configuration in ’s styryl-quinolinium derivatives, which adopt extended conformations for DNA intercalation .
Research Findings and Data Gaps
- Spectroscopic Consistency : The target’s IR and NMR data would align with ’s trends, such as the absence of νS-H (~2500–2600 cm⁻¹) confirming the thione tautomer and νC=S at ~1250 cm⁻¹ .
- Thermal Stability : ’s 8a has a defined melting point (70%, white crystalline solid), suggesting higher crystallinity than the target compound, which may form less ordered structures due to its propargyl group .
- Pharmacological Potential: While ’s I8 and I10 show quinolinium-based bioactivity (e.g., antimicrobial or anticancer properties), the target compound’s fluorine and thiophene groups may redirect selectivity toward kinase or protease targets .
Q & A
Q. What are the key synthetic strategies for constructing the benzo[d]thiazole-thiophene scaffold in this compound?
- Methodological Answer : The core structure can be synthesized via cyclocondensation or Biginelli-like reactions. For example:
-
Step 1 : Prepare the benzo[d]thiazole ring using 4-fluoro-3-(prop-2-yn-1-yl)aniline and thiourea derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .
-
Step 2 : Couple the thiophene-2-carboxamide moiety via a nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt in DMF at 0–25°C to minimize side reactions .
-
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Thiourea, HCl/EtOH, reflux | 65–70 | |
| 2 | EDCI/HOBt, DMF, 25°C | 75–80 |
Q. Which spectroscopic techniques are essential for confirming the (Z)-configuration and purity?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include:
- Z-isomer : Downfield shift of the imine proton (δ 8.2–8.5 ppm) due to conjugation with the thiazole ring .
- Propargyl group : Triple bond protons (δ 2.1–2.3 ppm, CH2; δ 3.1–3.3 ppm, ≡CH) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
- Mass Spectrometry : Look for [M+H]+ ions with isotopic patterns matching Cl/F atoms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
-
Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .
-
SAR Analysis : Systematically modify substituents (e.g., propargyl vs. ethyl groups) and correlate with activity trends .
-
Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions .
- Example :
Inconsistent anticancer activity may arise from differences in cell line permeability. Use logP calculations (e.g., ACD/Labs) to optimize lipophilicity .
- Example :
Q. What computational approaches predict the reactivity of the propargyl substituent in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G* basis set to model transition states during alkyne functionalization .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .
- Docking Studies : Predict binding interactions with biological targets (e.g., kinase enzymes) via AutoDock Vina .
Q. How to optimize synthetic yield while minimizing byproducts (e.g., E-isomer formation)?
- Methodological Answer :
-
Design of Experiments (DoE) : Apply Taguchi methods to test variables (temperature, solvent polarity, catalyst loading) .
-
Microwave-Assisted Synthesis : Reduce reaction time (20–30 min vs. 24 hrs conventional) to suppress isomerization .
-
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity .
- Data Table :
| Variable | Optimal Condition | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Temperature | 70°C | 82 | 1:12 |
| Catalyst | ZnCl2 (5 mol%) | 85 | 1:15 |
| Solvent | DMF | 78 | 1:10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
